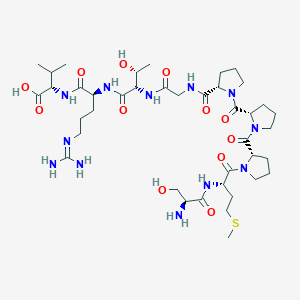
Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val is a peptide composed of nine amino acids: serine, methionine, proline (three times), glycine, threonine, arginine, and valine. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, which is particularly useful for longer peptides or proteins.
Chemical Reactions Analysis
Types of Reactions
Peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Site-directed mutagenesis kits, specific enzymes for amino acid modification.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Chemistry
Peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val are used as building blocks in the synthesis of more complex molecules and as models for studying peptide chemistry.
Biology
In biological research, peptides are used to study protein-protein interactions , enzyme-substrate interactions , and cell signaling pathways . They can also serve as antigens in immunological studies.
Medicine
Peptides have therapeutic applications, including use as drugs for treating diseases, vaccines , and diagnostic tools . They can also be used in drug delivery systems to target specific cells or tissues.
Industry
In the industrial sector, peptides are used in the production of cosmetics , food additives , and biomaterials . They can also be employed in biotechnology for the development of new materials and processes.
Mechanism of Action
The mechanism of action of peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val depends on their specific sequence and structure. Generally, peptides exert their effects by:
Binding to specific receptors: on cell surfaces, triggering intracellular signaling pathways.
Interacting with enzymes: to modulate their activity.
Forming complexes: with other proteins to influence their function.
Comparison with Similar Compounds
Similar Compounds
Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly: Another peptide with a different sequence but similar functions.
Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe: A peptide with a different sequence used in similar applications.
Uniqueness
The uniqueness of Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val lies in its specific sequence, which determines its unique biological activity and interaction with other molecules. This sequence-specific activity makes it valuable for targeted research and therapeutic applications.
Properties
CAS No. |
252936-87-1 |
|---|---|
Molecular Formula |
C40H68N12O12S |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C40H68N12O12S/c1-21(2)30(39(63)64)49-33(57)24(9-5-14-44-40(42)43)46-35(59)31(22(3)54)48-29(55)19-45-34(58)26-10-6-15-50(26)37(61)28-12-8-17-52(28)38(62)27-11-7-16-51(27)36(60)25(13-18-65-4)47-32(56)23(41)20-53/h21-28,30-31,53-54H,5-20,41H2,1-4H3,(H,45,58)(H,46,59)(H,47,56)(H,48,55)(H,49,57)(H,63,64)(H4,42,43,44)/t22-,23+,24+,25+,26+,27+,28+,30+,31+/m1/s1 |
InChI Key |
GHPWGQAWDMZWAZ-FGRJEPIESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















